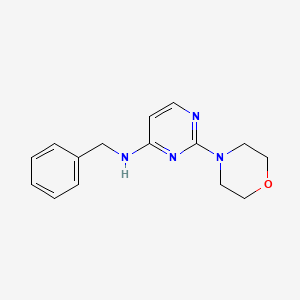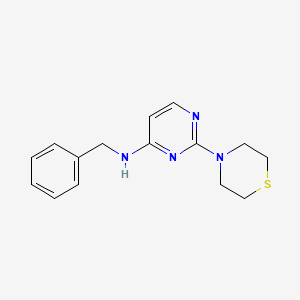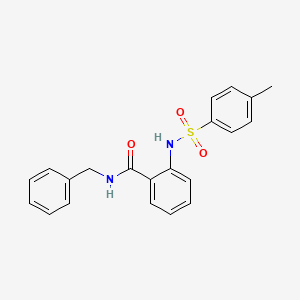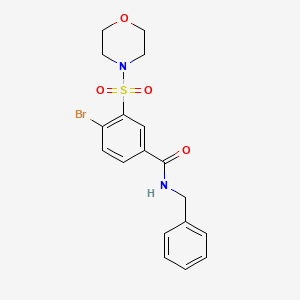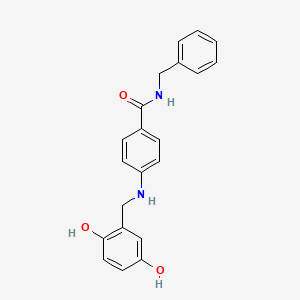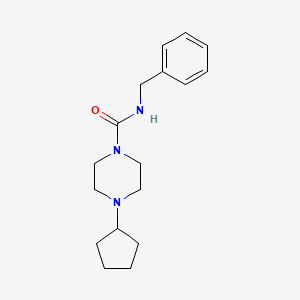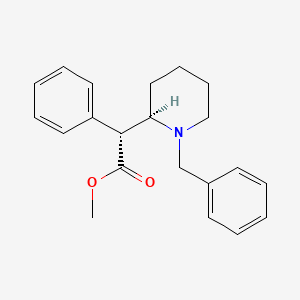
N-butylgalactonojirimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylgalactonojirimycin is a synthetic iminosugar that has been studied for its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders such as Sandhoff Disease. This compound functions by inhibiting glycosidases, enzymes that break down complex sugars, thereby reducing the accumulation of harmful substances in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butylgalactonojirimycin can be synthesized through a multi-step process involving the reaction of galactose derivatives with butylamineThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: N-butylgalactonojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s therapeutic potential .
Scientific Research Applications
N-butylgalactonojirimycin has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying glycosidase inhibition and carbohydrate metabolism. In biology and medicine, it has shown promise in treating lysosomal storage disorders by reducing the accumulation of harmful substances in cells.
Mechanism of Action
The mechanism of action of N-butylgalactonojirimycin involves the inhibition of glycosidases, enzymes responsible for breaking down complex sugars. By inhibiting these enzymes, the compound reduces the accumulation of harmful substances in cells, thereby alleviating symptoms of lysosomal storage disorders. The molecular targets include specific glycosidases, and the pathways involved are related to carbohydrate metabolism and lysosomal function .
Comparison with Similar Compounds
N-butylgalactonojirimycin is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include N-butyldeoxynojirimycin and miglustat, both of which also inhibit glycosidases but differ in their chemical structures and specific applications. This compound’s unique structure allows for more targeted inhibition and potentially fewer side effects .
Properties
Molecular Formula |
C10H21NO5 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-1-butyl-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |
InChI |
InChI=1S/C10H21NO5/c1-2-3-4-11-6(5-12)7(13)8(14)9(15)10(11)16/h6-10,12-16H,2-5H2,1H3/t6-,7+,8+,9-,10+/m1/s1 |
InChI Key |
JNYIOZRCMYRRED-KBDSZGMXSA-N |
Isomeric SMILES |
CCCCN1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1O)O)O)O)CO |
Canonical SMILES |
CCCCN1C(C(C(C(C1O)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


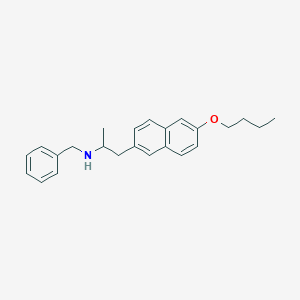
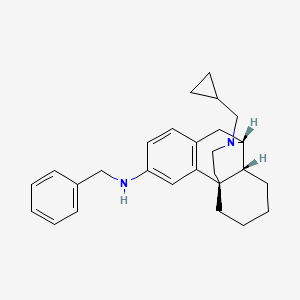

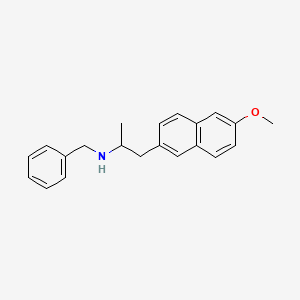
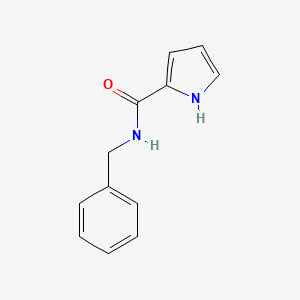
![2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol](/img/structure/B10851685.png)
